N'-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. Hydrazones, a subclass of Schiff bases, are characterized by the presence of the functional group -NHN=CH-. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N’-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by binding to the active sites. Additionally, its hydrazone group can participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-chlorophenyl)methylidene]imidazo[1,2-a]pyrazine-2-carbohydrazide
- N’-[(3-chlorophenyl)methylidene]imidazo[1,2-a]pyrazine-2-carbohydrazide
- N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
Uniqueness
N’-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the hydroxy group at the 3-position of the phenyl ring can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .
Properties
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-10-3-1-2-9(6-10)7-15-16-12(18)11-8-13-4-5-14-11/h1-8,17H,(H,16,18)/b15-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWXVKRRPSGIJP-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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